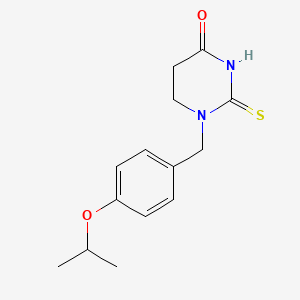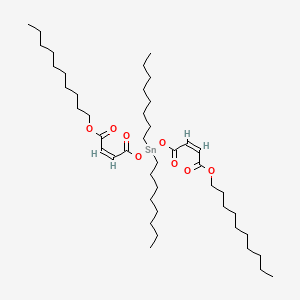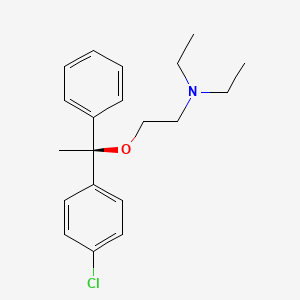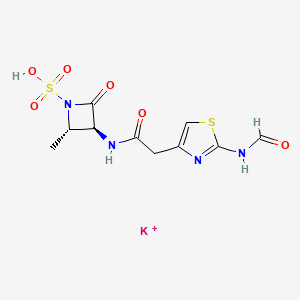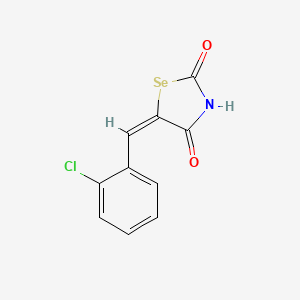
Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-(3-(dimethylamino)propoxy)phenyl)acetyl)-4,4-diphenyl-, cis-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiopyrano(2,3-c)pyrrole, octahydro-6-((2-(3-(dimethylamino)propoxy)phenyl)acetyl)-4,4-diphenyl-, cis-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiopyrano(2,3-c)pyrrole derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrole ring through cyclization of appropriate precursors.
Acylation: Introduction of the acetyl group via acylation reactions.
Substitution Reactions: Incorporation of the dimethylamino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to favor desired products.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Thiopyrano(2,3-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of sulfur atoms to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
科学研究应用
Thiopyrano(2,3-c)pyrrole derivatives have diverse applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of thiopyrano(2,3-c)pyrrole derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Thiopyran Derivatives: Compounds with similar sulfur-containing ring structures.
Pyrrole Derivatives: Compounds with similar nitrogen-containing ring structures.
Phenylacetyl Derivatives: Compounds with similar phenylacetyl groups.
Uniqueness
Thiopyrano(2,3-c)pyrrole derivatives are unique due to their combined sulfur and nitrogen heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes them valuable in various research and industrial applications.
属性
CAS 编号 |
146772-42-1 |
|---|---|
分子式 |
C32H38N2O3S2 |
分子量 |
562.8 g/mol |
IUPAC 名称 |
1-[(4aR,7aR)-4,4-bis(phenylsulfanyl)-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl]-2-[2-[3-(dimethylamino)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C32H38N2O3S2/c1-33(2)19-11-20-36-29-17-10-9-12-25(29)22-31(35)34-23-28-30(24-34)37-21-18-32(28,38-26-13-5-3-6-14-26)39-27-15-7-4-8-16-27/h3-10,12-17,28,30H,11,18-24H2,1-2H3/t28-,30+/m1/s1 |
InChI 键 |
NZFGUZUHHVDWRK-DGPALRBDSA-N |
手性 SMILES |
CN(C)CCCOC1=CC=CC=C1CC(=O)N2C[C@@H]3[C@H](C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
规范 SMILES |
CN(C)CCCOC1=CC=CC=C1CC(=O)N2CC3C(C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


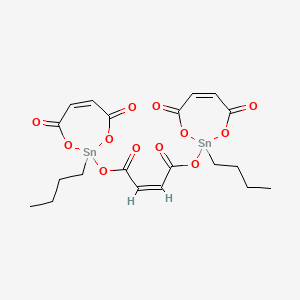
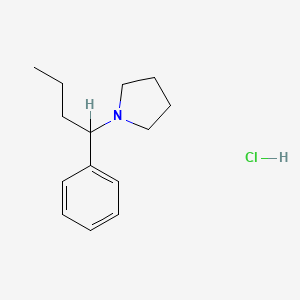
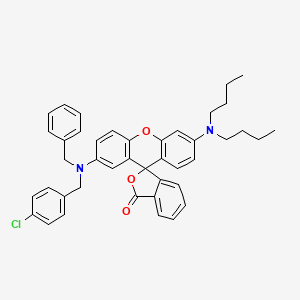
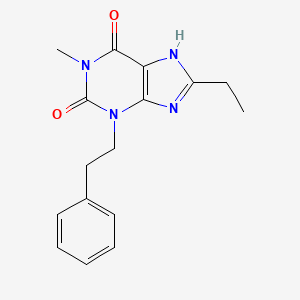
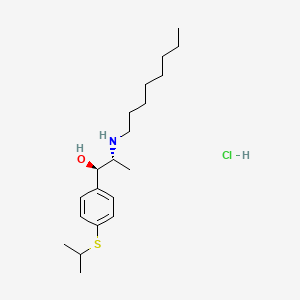
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
